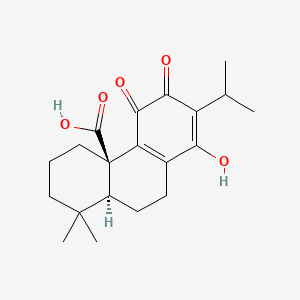
Royleanonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Royleanonic acid is a naturally occurring diterpenoid compound, first isolated from the roots of Inula royleana in 1945. It possesses a characteristic 11,14-para benzoquinone 12-hydroxy abietane skeleton. This compound has garnered significant attention due to its various pharmacological activities, including antitumor, antioxidant, and antidiabetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Royleanonic acid can be synthesized starting from carnosic acid. The synthetic route involves transforming carnosic acid into a para benzoquinone derivative. The importance of the C-20 carbonic acid group in this compound has been verified through cytotoxicity assays .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as oxidation and amide formation. The process may include steps like esterification, hydrolysis, and purification through chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Royleanonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as amides and esters, which have shown moderate cytotoxic activities against human cancer cell lines .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a starting material for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in inhibiting the growth of certain cancer cell lines.
Medicine: Due to its antitumor and antioxidant properties, it is being explored as a potential therapeutic agent.
Industry: Its derivatives are used in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism by which royleanonic acid exerts its effects involves its interaction with cellular nucleophiles such as DNA, RNA, and proteins. The para benzoquinone moiety in this compound can act as a Michael acceptor, facilitating the formation of covalent bonds with these nucleophiles. This interaction disrupts cellular processes, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Royleanonic acid is structurally similar to other diterpenoids such as tanshinones and carnosic acid. it is unique due to its specific para benzoquinone structure, which influences its pharmacological properties. Similar compounds include:
Tanshinones: Known for their potent cytotoxic activities.
Carnosic Acid: Used as a starting material for synthesizing this compound derivatives.
This compound stands out due to its distinct chemical structure and the specific biological activities it exhibits.
Propiedades
Número CAS |
350590-46-4 |
|---|---|
Fórmula molecular |
C20H26O5 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(4aR,10aS)-8-hydroxy-1,1-dimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-10(2)13-15(21)11-6-7-12-19(3,4)8-5-9-20(12,18(24)25)14(11)17(23)16(13)22/h10,12,21H,5-9H2,1-4H3,(H,24,25)/t12-,20+/m0/s1 |
Clave InChI |
LFNJOAMWXNMXHJ-FKIZINRSSA-N |
SMILES isomérico |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2)(C)C)C(=O)O)O |
SMILES canónico |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


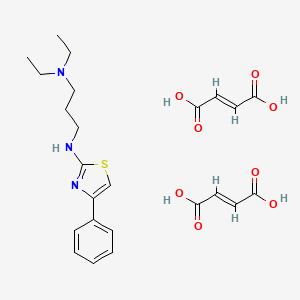

![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
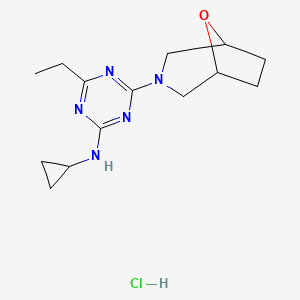
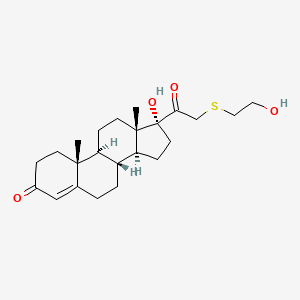
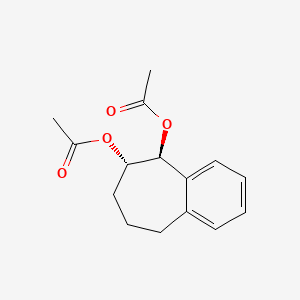
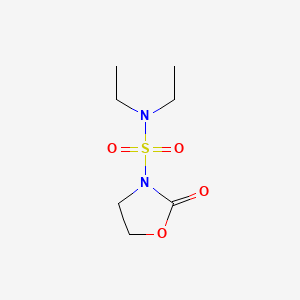
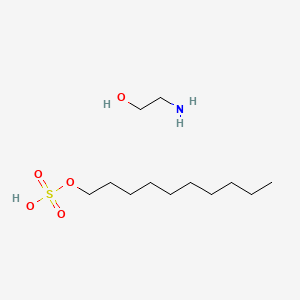
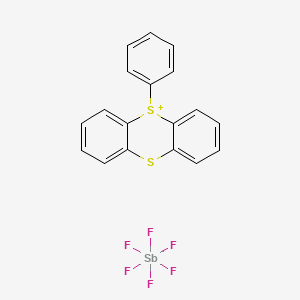

![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)

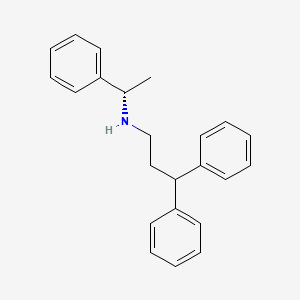
![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
